

Spectroscopic Data Overview of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(2-Bromo-5-methoxyphenyl)ethanol
Cat. No.:	B1279433

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(2-Bromo-5-methoxyphenyl)ethanol**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted and typical spectroscopic values based on its chemical structure and data from analogous compounds. These data are crucial for the characterization and quality control of this compound in research and development settings.

Molecular Structure

Chemical Formula: C₉H₁₁BrO₂ Molecular Weight: 231.09 g/mol CAS Number: 75534-35-9

The structure of **2-(2-Bromo-5-methoxyphenyl)ethanol** consists of a benzene ring substituted with a bromo group at position 2, a methoxy group at position 5, and an ethanol group at position 1. This substitution pattern dictates the expected signals in various spectroscopic analyses.

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques used to characterize **2-(2-Bromo-5-methoxyphenyl)ethanol**.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (typical)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.40	d	1H	Ar-H (H6)
~6.85	d	1H	Ar-H (H3)
~6.70	dd	1H	Ar-H (H4)
~3.85	t	2H	-CH ₂ -OH
~3.80	s	3H	-OCH ₃
~2.95	t	2H	Ar-CH ₂ -
~1.50	t (broad)	1H	-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (typical)

Chemical Shift (δ) ppm	Assignment
~159.0	Ar-C (C5)
~140.0	Ar-C (C1)
~133.0	Ar-C (C6)
~115.5	Ar-C (C4)
~114.0	Ar-C (C3)
~112.0	Ar-C (C2)
~61.5	-CH ₂ -OH
~55.5	-OCH ₃
~39.0	Ar-CH ₂ -

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H Stretch (Alcohol)
~3000-2850	Medium	C-H Stretch (Aliphatic)
~1590, 1480	Medium-Strong	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Aryl Ether)
~1040	Strong	C-O Stretch (Primary Alcohol)
~550	Medium	C-Br Stretch

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
230/232	~20/20	[M] ⁺ (Molecular ion peak with bromine isotopes)
200/202	~100/100	[M - CH ₂ OH] ⁺ (Loss of hydroxymethyl group)
121	~80	[M - Br - CH ₂ OH] ⁺

Experimental Protocols

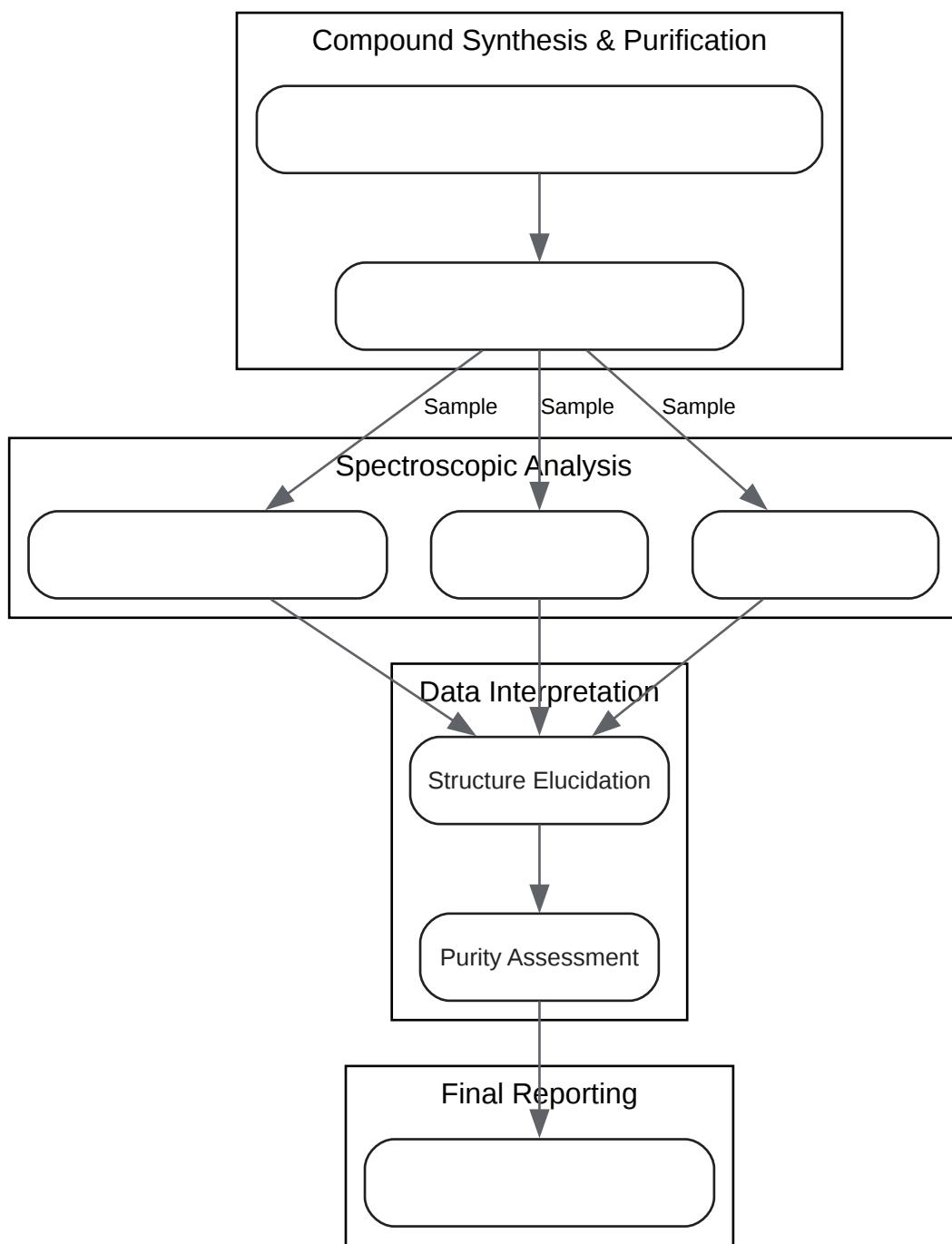
Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Bromo-5-methoxyphenyl)ethanol** in about 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. The CDCl₃ solvent peak at 77.16 ppm can be used as a reference.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place a drop of **2-(2-Bromo-5-methoxyphenyl)ethanol** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.


- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Perform a background scan of the clean plates before running the sample.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Analysis: Detect the mass-to-charge ratio (m/z) of the resulting fragments using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-(2-Bromo-5-methoxyphenyl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Data Overview of 2-(2-Bromo-5-methoxyphenyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1279433#spectroscopic-data-overview-of-2-2-bromo-5-methoxyphenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com